

Cy5 Alkyne: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Cy5 alkyne

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An in-depth examination of the chemical and physical properties, experimental applications, and core methodologies for **Cy5 alkyne**, a versatile fluorophore for bioconjugation.

Cy5 alkyne is a far-red fluorescent probe widely utilized in biological research and drug development for the labeling and visualization of biomolecules.^{[1][2][3]} Its terminal alkyne group allows for covalent attachment to azide-modified molecules through a highly efficient and specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."^{[2][3][4]} This technical guide provides a comprehensive overview of the essential properties of **Cy5 alkyne**, detailed experimental protocols for its use, and visual representations of key workflows.

Core Chemical and Physical Properties

The utility of **Cy5 alkyne** as a fluorescent label is defined by its distinct chemical and physical characteristics. These properties, including its molecular weight, spectral characteristics, and solubility, are critical for experimental design and data interpretation. The quantitative data for **Cy5 alkyne** are summarized in the table below.

Property	Value	References
Molecular Weight	556.18 g/mol ; 787.96 g/mol (protonated); 807.90 g/mol	[1][5][6][7]
Appearance	Blue or dark blue solid/powder	[1][2][8]
Excitation Maximum (λ_{ex})	~646 - 651 nm	[3][7][9][10]
Emission Maximum (λ_{em})	~662 - 670 nm	[3][7][9][10]
Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][3][6][9][10]
Quantum Yield (Φ)	~0.2 - 0.27	[3][7][9][10]
Solubility	Soluble in DMSO, DMF, DCM, and water	[1][2][3][6][8]
Purity	>95% (as determined by HPLC)	[1][6][8]
Storage Conditions	-20°C, desiccated and protected from light	[1][2][3][6][8]

Note: The molecular weight of **Cy5 alkyne** can vary depending on the specific salt form and whether it is the sulfonated or non-sulfonated version. The protonated form is also commonly cited.

The fluorescence of **Cy5 alkyne** is notable for its pH insensitivity in the range of pH 4 to 10, making it a robust probe for a variety of biological applications.[1][6] It is spectrally similar to other common far-red fluorophores such as Alexa Fluor® 647.[1][6]

Experimental Applications and Protocols

The primary application of **Cy5 alkyne** is in the fluorescent labeling of azide-containing biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This click chemistry reaction is highly specific and efficient, proceeding readily in aqueous environments, which makes it ideal for bioconjugation.[11] Labeled molecules can then be visualized in a variety of applications, including:

- Immunofluorescence[1]
- Immunohistochemistry[1]
- Flow Cytometry
- Glycobiology[1]
- In vivo imaging[3]

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following protocol provides a general framework for the labeling of an azide-modified biomolecule (e.g., a protein or nucleic acid) with **Cy5 alkyne**. Reagent concentrations and reaction times may need to be optimized for specific applications.

Materials:

- Azide-modified biomolecule
- **Cy5 alkyne**
- Copper(II) sulfate (CuSO_4)
- A reducing agent (e.g., sodium ascorbate)
- A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., phosphate-buffered saline, PBS)
- DMSO or DMF for dissolving **Cy5 alkyne**
- Purification system (e.g., size-exclusion chromatography or dialysis)

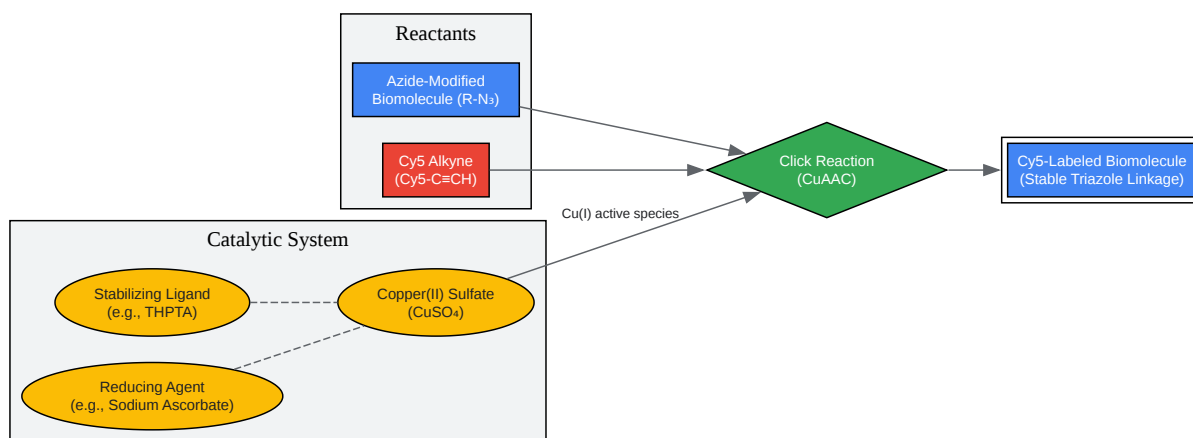
Procedure:

- Preparation of Stock Solutions:

- Prepare a stock solution of **Cy5 alkyne** in DMSO or DMF.
- Prepare stock solutions of CuSO₄, the reducing agent, and the copper(I)-stabilizing ligand in an appropriate buffer.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the **Cy5 alkyne** stock solution. The molar ratio of dye to biomolecule may need to be optimized.
 - Add the copper(I)-stabilizing ligand to the reaction mixture.
 - Add the CuSO₄ solution.
 - Initiate the reaction by adding the freshly prepared reducing agent.
- Incubation:
 - Incubate the reaction at room temperature for a designated period, typically ranging from 30 minutes to several hours. Protect the reaction from light.
- Purification:
 - Purify the Cy5-labeled biomolecule from unreacted dye and catalyst components using an appropriate method such as size-exclusion chromatography, dialysis, or spin columns.
- Storage:
 - Store the purified, labeled biomolecule at 4°C for short-term storage or -20°C for long-term storage, protected from light.

Visualizing the Workflow: The CuAAC Reaction

The copper-catalyzed azide-alkyne cycloaddition reaction is a straightforward yet powerful method for bioconjugation. The following diagram illustrates the key components and the resulting covalent linkage.



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Caption: Workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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